molecular formula C13H16N2O2 B8706930 6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

Cat. No.: B8706930
M. Wt: 232.28 g/mol
InChI Key: LYPLLQJLGUQRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a synthetic organic compound that belongs to the class of benzoxazolinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one typically involves the following steps:

    Formation of Benzoxazolinone Core: The benzoxazolinone core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzoxazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazolinone Derivatives: Compounds with similar benzoxazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different functional groups attached.

Uniqueness

6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is unique due to its specific combination of the benzoxazolinone core and piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H16N2O2/c1-9-2-3-11-12(8-9)17-13(16)15(11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

LYPLLQJLGUQRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)O2)C3CCNCC3

Origin of Product

United States

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